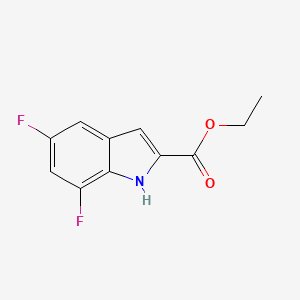

Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5,7-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQWIGXSLOUUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624615 | |

| Record name | Ethyl 5,7-difluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220679-10-7 | |

| Record name | Ethyl 5,7-difluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Scaffold As a Foundation in Chemical and Biological Research

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in chemical and biological research. mdpi.comaip.org This structural motif is present in a vast array of natural products, including alkaloids and the amino acid tryptophan, as well as in a significant number of synthetic pharmaceuticals. nih.govmdpi.com Its prevalence has made it a "privileged scaffold" in medicinal chemistry, meaning it has a proven ability to bind to multiple biological targets and serve as a core for developing diverse therapeutic agents. aip.orgresearchgate.net

The versatility of the indole scaffold stems from its unique electronic properties and the ability to functionalize its various positions, which can significantly alter biological activity. mdpi.com This has led to the development of indole-containing drugs across a wide spectrum of therapeutic areas, including anti-inflammatory agents like Indomethacin, anticancer drugs, and treatments for neurological disorders. mdpi.comnih.gov Researchers are continuously exploring the indole nucleus to design new drug candidates for challenging diseases, leveraging its proven track record in interacting with biological systems. nih.govresearchgate.net The advantages of using the indole scaffold in drug design include the potential for high bioavailability, lower toxicity, and good biocompatibility. aip.org

Strategic Incorporation of Fluorine Atoms into Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds is a well-established and powerful strategy in modern medicinal chemistry. tandfonline.com Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the significant advantages this element can confer. rsc.org The strategic incorporation of fluorine can profoundly modify a molecule's physicochemical and pharmacokinetic properties. researchgate.netresearchgate.net

One of the primary reasons for fluorination is to enhance metabolic stability. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes that would otherwise degrade the molecule, thus potentially increasing the drug's half-life. tandfonline.comnih.gov Furthermore, fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can influence how a molecule interacts with its biological target. nih.gov Fluorination can also modulate lipophilicity, which affects a compound's solubility, membrane permeability, and ability to penetrate hydrophobic pockets in proteins. rsc.orgnih.gov These modifications can lead to improved bioavailability and enhanced binding affinity for target proteins. rsc.org

| Property Modified | Effect of Fluorination | General Research Implication |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond. tandfonline.comnih.gov | Longer drug half-life and duration of action. |

| Lipophilicity | Can increase or decrease depending on the molecular context. rsc.orgnih.gov | Improved membrane permeability and bioavailability. rsc.org |

| Binding Affinity | Can be enhanced through new interactions (e.g., with amide residues in proteins). rsc.org | Increased potency and selectivity for the biological target. |

| Acidity/Basicity (pKa) | Altered due to fluorine's strong electron-withdrawing nature. nih.gov | Modified ionization state, affecting solubility and receptor interaction. |

Positional Fluorination in Indole Derivatives: Research Implications

The specific placement of fluorine atoms on the indole (B1671886) ring has significant implications for the molecule's chemical reactivity and biological activity. The location of the electron-withdrawing fluorine atom can direct further chemical reactions and influence how the molecule presents itself to a biological target. For instance, fluorination of the indole ring can lower its reactivity towards certain reactions while enabling others, providing chemists with tools for precise molecular construction. researchgate.net

In medicinal chemistry, the position of fluorine can be critical for efficacy. Studies on various indole derivatives have shown that positional isomers of fluorinated compounds can exhibit vastly different biological potencies. For example, in the development of CFTR potentiators, it was found that the unsubstituted indole NH was crucial for activity, suggesting a key hydrogen bond interaction, and that modifications elsewhere were more tolerated. acs.org Similarly, research into anti-HIV agents demonstrated that placing a fluorine atom at position-5 of an indazole (an isomer of indole) core significantly improved potency compared to the non-fluorinated parent compound. rsc.org Anodic fluorination techniques have been developed to selectively introduce fluorine at specific positions, such as the C2 and C3 positions of the indole ring, creating trans-2,3-difluoro-2,3-dihydroindoles which serve as precursors to other valuable monofluoroindole derivatives. researchgate.net This highlights that the precise location of fluorine is a key design element for tuning the pharmacological profile of indole-based compounds.

Overview of Research Trajectories for Ethyl 5,7 Difluoro 1h Indole 2 Carboxylate and Analogues

Comprehensive Analysis of Indole Ring Formation Strategies for 2-Carboxylates

The construction of the indole-2-carboxylate (B1230498) core is a critical step that can be achieved through several established and modern synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Modified Reissert Indole Synthesis Protocols

The Reissert indole synthesis is a classical and effective method for preparing indole-2-carboxylic acids and their esters. wikipedia.org The traditional process involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylate core. wikipedia.orgyoutube.com

The key steps of the classical Reissert synthesis are:

Condensation: An acidic proton on the methyl group of an o-nitrotoluene derivative is abstracted by a strong base. The resulting carbanion attacks diethyl oxalate. youtube.com

Reductive Cyclization: The nitro group of the resulting pyruvate (B1213749) is reduced to an amino group, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring. youtube.comresearchgate.net

Modifications to this protocol have been developed to improve yields, efficiency, and substrate scope. For the synthesis of this compound, the starting material would be 2,4-difluoro-6-nitrotoluene. A significant advancement is the use of continuous-flow hydrogenation for the reductive cyclization step. researchgate.net This technique allows for precise control of reaction parameters, leading to cleaner reactions and easier scale-up. researchgate.net Different reducing agents can also be employed; while zinc in acetic acid is traditional and typically yields the carboxylic acid, catalytic hydrogenation (e.g., H2, Pd/C) under neutral conditions can directly afford the ethyl ester. youtube.com The choice of reducing conditions is crucial as it can influence the final product, with some conditions potentially leading to quinolones as side products, particularly with 7-substituted indoles. researchgate.net

Table 1: Comparison of Reduction Methods in Reissert Synthesis

| Reducing Agent | Typical Product | Advantages | Disadvantages |

|---|---|---|---|

| Zn/Acetic Acid | Indole-2-carboxylic acid | Cost-effective, traditional method | Can require harsh conditions, may hydrolyze ester |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Indole-2-carboxylate ester | Milder conditions, directly yields ester | Catalyst cost, potential for over-reduction |

| SnCl₂ | Indole-2-carboxylate ester | Effective for various substrates | Stoichiometric tin waste |

| Fe/NH₄Cl or Fe/Acetic Acid | Indole-2-carboxylic acid | Inexpensive, environmentally benign | Can be slower, may require heat |

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium-catalyzed reactions have become powerful tools in heterocyclic synthesis due to their high efficiency and functional group tolerance. mdpi.com For the synthesis of indole-2-carboxylates, intramolecular C-H amination is a prominent strategy. nih.govnih.gov

One such approach begins with 2-acetamido-3-aryl-acrylates, which can be prepared from the corresponding benzaldehyde (B42025) derivatives. nih.gov In the presence of a palladium(II) catalyst and an oxidant like molecular oxygen, these substrates undergo an intramolecular oxidative C-H amination to form 1-acetyl-indole-2-carboxylates. nih.govnih.gov A subsequent deacetylation step yields the desired N-unsubstituted indole. nih.gov To synthesize the target compound, this method would utilize a precursor derived from 2,4-difluorobenzaldehyde.

Other palladium-catalyzed methods include:

Heck Reaction: Intramolecular Heck cyclization of N-allyl- or N-vinyl-o-haloanilines.

Sonogashira Coupling followed by Cyclization: A one-pot reaction between a terminal alkyne and an N-protected o-iodoaniline, catalyzed by palladium, can lead to 2-substituted indoles. mdpi.com

Buchwald-Hartwig Amination: Intramolecular C-N bond formation from an o-haloaniline derivative containing a suitable side chain.

These methods offer direct access to highly functionalized indoles under relatively mild conditions. mdpi.com

Table 2: Overview of Palladium-Catalyzed Indole-2-Carboxylate Syntheses

| Method | Starting Materials | Key Features |

|---|---|---|

| Intramolecular C-H Amination | 2-Acetamido-3-(2,4-difluorophenyl)-acrylate | Direct C-H functionalization, uses O₂ as oxidant. nih.govnih.gov |

| Sonogashira/Cyclization | N-protected 2-iodo-4,6-difluoroaniline, propiolate ester | One-pot procedure, builds C2-C3 bond. mdpi.com |

| Reductive Heck Cyclization | N-alkenyl-2-nitro-4,6-difluoroaniline | Forms indole ring via C-C bond formation and reduction. |

Contemporary Methods for Constructing Fluoroindoles

Modern synthetic strategies for fluoroindoles often rely on building the heterocyclic ring from precursors that already contain the fluorine atoms. researchgate.net This approach avoids potentially unselective and harsh direct fluorination reactions on the indole nucleus.

The Fischer indole synthesis is a widely used method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. For this compound, the synthesis would start with (3,5-difluorophenyl)hydrazine (B1148246) and ethyl pyruvate. This method is robust but can be limited by the availability of the substituted hydrazine (B178648) and the harsh acidic conditions.

The Leimgruber-Batcho indole synthesis is another versatile method that proceeds under milder conditions. pharmaguideline.com It begins with the reaction of an o-nitrotoluene (in this case, 2,4-difluoro-6-nitrotoluene) with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. pharmaguideline.com

More recent methods include gold-catalyzed cyclization of alkynylanilines and reactions involving lithiated N-protected difluoroanilines with reagents like diethyl oxalate or ethyl bromopyruvate. researchgate.netresearchgate.net These newer techniques often provide higher regioselectivity and functional group tolerance.

Introduction of Fluorine Substituents at the C-5 and C-7 Positions

The placement of fluorine atoms at specific positions on the indole ring is crucial for modulating the compound's biological activity. The two primary strategies involve either the direct fluorination of an indole precursor or, more commonly, the use of pre-fluorinated building blocks.

Regioselective Fluorination Techniques on Indole Precursors

The direct regioselective C-H fluorination of the indole scaffold, particularly on the benzene ring at positions C-5 and C-7, is a significant synthetic challenge. The indole ring system is electron-rich, and electrophilic substitution reactions typically occur preferentially at the C-3 position of the pyrrole (B145914) ring. While significant progress has been made in C-H functionalization of indoles for arylation, iodination, and other substitutions, direct C-H fluorination remains less developed. researchgate.netdntb.gov.ua

Electrophilic fluorinating agents (e.g., Selectfluor®) could theoretically be used, but achieving the desired 5,7-disubstitution pattern on an unsubstituted indole-2-carboxylate would be difficult due to competing reactions at other positions (C-3, C-4, C-6). Therefore, this approach is generally considered less practical for synthesizing specifically 5,7-difluorinated indoles compared to building-block strategies.

Utilization of Fluorinated Anilines in Indole Annulation

The most reliable and widely employed strategy for the synthesis of this compound is to begin with a commercially available and appropriately substituted aniline (B41778), such as 3,5-difluoroaniline (B1215098). This precursor contains the required fluorine atoms in the correct positions relative to the eventual indole nitrogen. This aniline can then be elaborated into the final indole structure using various classical annulation reactions.

Key synthetic routes starting from fluorinated anilines include:

Fischer Indole Synthesis: As mentioned previously, (3,5-difluorophenyl)hydrazine, which is readily prepared from 3,5-difluoroaniline via diazotization and reduction, can be condensed with ethyl pyruvate to form the target indole.

Hegedus Indole Synthesis: This involves the palladium-catalyzed cyclization of an N-allyl-2-fluoro-4,6-difluoroaniline.

Sugasawa Synthesis: This method involves the Friedel-Crafts acylation of an N-protected 3,5-difluoroaniline followed by reductive cyclization. pharmaguideline.com

The use of fluorinated anilines ensures unambiguous placement of the fluorine substituents, bypassing the regioselectivity issues associated with direct fluorination. This building-block approach provides a robust and predictable pathway to the desired this compound. researchgate.net

Table 3: Common Indole Syntheses Utilizing Fluorinated Anilines

| Synthesis Method | Key Fluorinated Precursor | General Reaction |

|---|---|---|

| Fischer | (3,5-Difluorophenyl)hydrazine | Condensation with a ketone/aldehyde (e.g., ethyl pyruvate) under acidic conditions. |

| Leimgruber-Batcho | 2,4-Difluoro-6-nitrotoluene (from 3,5-difluoroaniline) | Enamine formation followed by reductive cyclization. pharmaguideline.com |

| Bartoli | 1,3-Difluoro-5-nitrobenzene | Reaction with vinyl Grignard reagents. pharmaguideline.com |

| Bischler | 3,5-Difluoroaniline | Reaction with an α-haloketone followed by acid-catalyzed cyclization. |

Esterification Reactions to Yield the Ethyl Carboxylate Moiety

The final step in the synthesis of this compound often involves the esterification of its corresponding carboxylic acid precursor, 5,7-difluoro-1H-indole-2-carboxylic acid. The selection of an appropriate esterification method is crucial for achieving high yields and purity while preserving the integrity of the difluoroindole core. Several classical and modern techniques can be employed for this transformation.

One of the most common and straightforward methods is Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. nih.gov The reaction equilibrium is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.

Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. nih.gov This is typically achieved by treating 5,7-difluoro-1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with anhydrous ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford the ethyl ester in high yield under mild conditions. nih.gov

Alternative esterification protocols that avoid harsh acidic conditions include methods using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in peptide synthesis, can activate the carboxylic acid for direct reaction with ethanol. These methods typically require a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and are performed at room temperature, offering excellent compatibility with sensitive functional groups.

The table below summarizes various conditions for the esterification of indole-2-carboxylic acids, which are applicable to the 5,7-difluoro analogue.

| Method | Reagents | Conditions | Advantages | Common Yields |

| Fischer-Speier | Ethanol, cat. H₂SO₄ | Reflux | Inexpensive reagents, simple procedure | Moderate to High |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Ethanol, Base | 0°C to room temp. | High reactivity, high yields | High |

| Coupling Reagents | EDC/DCC, DMAP, Ethanol | Room temperature | Mild conditions, good for sensitive substrates | High |

Green Chemistry Principles and Sustainable Synthesis of Difluoroindole Carboxylates

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of greener synthetic routes for valuable compounds like difluoroindole carboxylates. Green chemistry principles focus on minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.net

Key areas for implementing green chemistry in the synthesis of this compound include:

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. researchgate.net The Fischer indole synthesis, a common method for creating the indole core, can be significantly improved using microwave assistance.

Benign Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. researchgate.net For the synthesis of indole derivatives, water has been explored as a reaction medium. researchgate.net Furthermore, the use of heterogeneous or reusable catalysts, such as nanocatalysts or solid-supported acids, can simplify product purification and reduce waste. researchgate.netresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are considered highly "atom economical." Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes that can be applied to the synthesis of complex indole structures. researchgate.net

The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective manufacturing processes.

| Green Chemistry Principle | Application in Difluoroindole Synthesis | Potential Benefits |

| Alternative Energy | Microwave-assisted synthesis of the indole ring. | Reduced reaction times, higher yields, energy efficiency. researchgate.net |

| Safer Solvents/Catalysts | Use of water as a solvent; employing reusable solid acid catalysts for cyclization or esterification steps. | Reduced toxicity and waste, easier catalyst recovery and reuse. researchgate.net |

| Atom Economy | Designing syntheses via multicomponent reactions to build the substituted indole core. | Fewer synthetic steps, reduced waste generation. researchgate.net |

| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of precursors. | Reduced reliance on fossil fuels, improved sustainability. |

Stereoselective Synthesis of Enantiopure this compound Derivatives

While this compound itself is an achiral molecule, its derivatives often possess stereogenic centers, and their biological activity can be highly dependent on their specific stereochemistry. The development of methods for the stereoselective synthesis of enantiopure indole derivatives is therefore of paramount importance, particularly in drug discovery.

Asymmetric catalysis is the most powerful strategy for accessing enantiomerically pure compounds. This involves using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For indole derivatives, several catalytic systems have proven effective:

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a wide range of asymmetric transformations. researchgate.net They can be used to catalyze asymmetric additions to the indole ring or to control the stereochemistry of cyclization reactions that form chiral indole-containing heterocycles. researchgate.net

Transition Metal Catalysis: Chiral complexes of transition metals like rhodium, palladium, or iridium are widely used for asymmetric synthesis. For instance, enantioselective C-H insertion reactions catalyzed by chiral dirhodium carboxylate complexes can be used to construct chiral centers adjacent to the indole nucleus. researchgate.net

Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, the 1,3-dipolar cycloaddition of azomethine ylides with substituted indoles, catalyzed by chiral organocatalysts, can produce complex and enantiopure spirooxindole structures. rsc.org

These methodologies allow for the synthesis of specific enantiomers of chiral derivatives of this compound, enabling detailed investigation of their structure-activity relationships.

| Asymmetric Strategy | Catalyst Type | Example Application |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Asymmetric Friedel-Crafts alkylation at the C3 position of the indole. researchgate.net |

| Transition Metal Catalysis | Chiral Dirhodium Carboxylates | Enantioselective C-H insertion reactions to form chiral dihydrobenzofurans fused to the indole core. researchgate.net |

| Organocatalysis | Chiral Amines or Thioureas | Asymmetric Michael additions to introduce chiral side chains. |

| Cycloaddition Reactions | Chiral Lewis Acids or Organocatalysts | Diastereo- and enantioselective [3+2] cycloadditions to construct complex heterocyclic systems. rsc.org |

Role of Indole-2-Carboxylates in Drug Discovery and Development

The indole-2-carboxylate scaffold is a versatile template in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities. nih.gov The ester functionality at the 2-position provides a convenient handle for synthetic modification, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties. nih.gov Researchers have extensively explored this scaffold to develop agents with anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov The planarity of the indole ring system facilitates interactions with various biological targets, including enzymes and receptors, through mechanisms such as hydrogen bonding and π-π stacking. The ability to readily modify the indole core and the carboxylate group has made indole-2-carboxylates a privileged structure in the design of new therapeutic entities.

Rational Design of Ligands Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the rational design of ligands targeting a diverse range of biological targets. The indole-2-carboxylic acid and indole-2-carboxamide cores are particularly amenable to structural modifications to optimize binding affinity and selectivity.

One notable application is in the development of HIV-1 integrase inhibitors. Researchers have identified indole-2-carboxylic acid as a promising scaffold that can chelate with the two Mg²⁺ ions within the active site of the integrase enzyme. nih.govmdpi.com Through structural optimization, derivatives with enhanced inhibitory effects have been synthesized. The introduction of a C6 halogenated benzene ring was shown to effectively bind with viral DNA through π–π stacking interactions. nih.gov

The indole-2-carboxamide scaffold has also been utilized to design allosteric modulators for the cannabinoid CB1 receptor. nih.gov By incorporating photoactivatable functionalities, researchers have developed tools for mapping the CB1 allosteric binding site. nih.gov Furthermore, this scaffold has been instrumental in creating potent inhibitors for various kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2. nih.govmdpi.com Fragment-based drug design has been employed to incorporate specific chemical moieties into the indoleamide scaffold to confer selective antitubercular and/or antitumor activities. rsc.org For instance, coupling 4,6-difluoroindole-2-carboxylic acid with benzylamine (B48309) resulted in a compound with remarkable cytotoxic and antiproliferative activities against atypical teratoid/rhabdoid tumor cells. rsc.org

Mechanisms of Action Studies for Biologically Active Derivatives

Understanding the mechanism of action of biologically active derivatives is crucial for their development as therapeutic agents. For derivatives of the indole-2-carboxylate scaffold, the mechanism often involves specific interactions with the active site of their target enzymes or receptors.

In the context of HIV-1 integrase inhibitors, the indole nucleus and the C2 carboxyl group of indole-2-carboxylic acid derivatives play a critical role in chelating the two Mg²⁺ ions in the enzyme's active site, which is essential for inhibiting its strand transfer activity. nih.govmdpi.com

For indole-2-carboxamide derivatives acting as kinase inhibitors, the mechanism involves binding to the ATP-binding pocket of the target kinase. For example, in EGFR inhibitors, the 2-phenyl indole moiety can form pi-H interactions with key residues like Leu694 and Gly772, while the indole NH moiety can form hydrogen bonds with residues such as Asp776. nih.gov Similarly, indole-2-carboxylate ligands targeting BRAFV600E can form hydrogen bond and ionic interactions with key residues like Lys483 and Cys532 at the gate of the binding site. mdpi.com

In the case of anti-inflammatory indole derivatives, the mechanism can involve the inhibition of pro-inflammatory signaling pathways. For example, some derivatives have been shown to work through the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. chemrxiv.org Molecular docking studies have helped to elucidate the interactions of these compounds with the NF-κB protein. chemrxiv.org

Structure Activity Relationship Sar and Computational Chemistry Studies

Systematic Variation of Substituents on Ethyl 5,7-difluoro-1H-indole-2-carboxylate and Correlated Biological Activity

Systematic modification of the this compound scaffold has been a key strategy to explore and optimize biological activity. Research has shown that the introduction of various substituents at different positions of the indole (B1671886) ring can significantly modulate the pharmacological properties of the resulting compounds.

For instance, in a series of indole-2-carboxamide derivatives, the nature and position of substituents on the indole ring were found to be critical for their antiproliferative activity. The investigation into the impact of different substituents revealed that lipophilicity can play a significant role in the bioactivity of these compounds. For example, derivatives with higher calculated log P (Clog P) values sometimes exhibit enhanced activity, suggesting that lipophilicity might drive the biological effect in certain series. nih.gov

However, the substitution pattern itself can be a more dominant factor than lipophilicity alone. This is exemplified by the comparable potencies of certain 4-substituted and 5-substituted indole analogues, despite differences in their lipophilicity. nih.gov This indicates a preference for substitution at specific positions on the indole nucleus to achieve optimal biological response.

Impact of Fluorine Position and Number on Potency and Selectivity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.com In the context of this compound derivatives, the position and number of fluorine atoms have a profound impact on their potency and selectivity.

Fluorine's high electronegativity can alter the electron distribution within the molecule, which in turn can influence its binding affinity to target proteins. tandfonline.com Studies on fluorinated indole derivatives have demonstrated that the strategic placement of fluorine can lead to favorable interactions with protein side chains, thereby increasing potency. nih.gov For example, a comparison between fluorinated and non-fluorinated analogues has shown that the presence of a fluorine atom can significantly improve the inhibitory activity against certain enzymes. tandfonline.com

The number of halogen atoms on the indole ring also plays a crucial role. For instance, increasing the number of halogen atoms has been explored to enhance antiproliferative activity. nih.gov Comparing mono- and di-halogenated derivatives has shown that di-substituted compounds can exhibit higher potency in some cases. Specifically, a 5,7-difluoro derivative demonstrated higher potency than a 5-chloro or a 6-chloro derivative in one study. nih.gov However, the effect is not always additive, as a 5,7-dichloro derivative showed lower potency than a corresponding 5-chloro derivative in another instance, highlighting the complexity of these interactions. nih.gov

The position of the fluorine atom is also critical. Studies on different fluoroindole isomers have shown that changing the fluorine position from 5 to 4 or 6 can alter the electronic properties of the molecule, which can affect its interaction with biological targets. researchgate.net

Exploration of Different Ester and Amide Analogues at the C-2 Position

The ethyl ester group at the C-2 position of the indole ring is a common starting point for the synthesis of a diverse range of analogues, particularly amides. The conversion of the ester to an amide allows for the introduction of a wide variety of substituents, which can significantly influence the compound's biological activity.

The synthesis of indole-2-carboxamides is a frequently employed strategy in drug discovery. This is often achieved by coupling the corresponding indole-2-carboxylic acid with a desired amine. This approach has been used to generate libraries of compounds with varying substituents on the amide nitrogen. nih.govtandfonline.com These modifications can impact properties such as lipophilicity and hydrogen bonding capacity, which are crucial for target engagement.

For example, a series of N-substituted indole-2-carboxamides were synthesized and evaluated for their biological responses. The nature of the substituent on the amide nitrogen was found to be a key determinant of activity. tandfonline.com In some instances, incorporating bulky or lipophilic groups on the amide can enhance potency. nih.gov The length and nature of the linker between the indole scaffold and another pharmacophore, often introduced via the C-2 amide, can also be critical. Studies have shown that extending this linker can sometimes be unfavorable for activity. nih.gov

Influence of N-Substitution on Pharmacological Profiles

Alkylation or arylation of the indole nitrogen (N-1 position) is another important modification that can significantly alter the pharmacological profile of this compound derivatives. The substituent at the N-1 position can influence the molecule's conformation, electronic properties, and potential for hydrogen bonding.

Successful alkylation of the indole nitrogen has been achieved using various synthetic methods. researchgate.netmdpi.com The introduction of different alkyl or benzyl (B1604629) groups at this position can modulate the biological activity. For instance, in a series of indole-2-carboxamides, the presence and nature of a substituent on the indole nitrogen were found to affect their antioxidant properties. tandfonline.com

The N-substituent can also play a crucial role in the compound's interaction with its biological target. For example, in a series of inhibitors, the indole NH was found to form an important interaction, possibly a hydrogen bond, that significantly improved activity. In such cases, leaving the N-1 position unsubstituted is beneficial. acs.org Conversely, in other contexts, the introduction of a substituent at the N-1 position can lead to more potent compounds.

In Silico Approaches: Molecular Docking, Dynamics, and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational chemistry plays a vital role in understanding the SAR of this compound derivatives and in guiding the design of new, more potent analogues. Techniques such as molecular docking, molecular dynamics, and QSAR are frequently employed.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of indole derivatives and identifying key interactions that contribute to their biological activity.

Docking studies have been successfully used to elucidate the binding of indole-2-carboxylic acid derivatives to their target enzymes. nih.gov These studies can reveal crucial interactions, such as chelation with metal cofactors within the active site, which can explain the inhibitory effect of the compounds. nih.gov By comparing the docking scores and binding modes of different analogues, researchers can rationalize observed SAR data and make predictions about the activity of novel compounds. For instance, docking can help to understand why the introduction of a particular substituent enhances binding affinity. mdpi.com

Conformational Analysis and Bioactive Conformations

The three-dimensional shape or conformation of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule, one of which is likely to be the "bioactive conformation" – the shape the molecule adopts when it binds to its target.

Understanding the preferred conformation of this compound and its derivatives is essential for rational drug design. The planarity of the indole ring system is a key structural feature. nih.gov Computational methods can be used to explore the conformational space of flexible side chains, such as those introduced at the C-2 or N-1 positions, to identify potential bioactive conformations. This information is crucial for designing molecules that are pre-organized to fit into the receptor's binding site, which can lead to improved potency.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that facilitate the identification of novel bioactive compounds. These methods are particularly relevant for scaffolds like this compound, which offer a versatile platform for designing molecules with specific biological activities. By identifying the essential spatial arrangement of chemical features required for a molecule to interact with a biological target, pharmacophore models serve as 3D queries for searching large chemical databases to find new potential drug candidates.

Detailed Research Findings

While specific pharmacophore models developed exclusively for this compound are not extensively documented in publicly available literature, numerous studies on analogous indole-2-carboxylate (B1230498) and indole-2-carboxamide scaffolds provide significant insights into the pharmacophoric requirements for various biological targets. These studies highlight the adaptability of the indole core in presenting key interaction features.

HIV-1 Integrase Inhibition:

A notable application of virtual screening and pharmacophore modeling has been in the discovery of HIV-1 integrase inhibitors. In one study, a structure-based virtual screening was performed to identify novel chemical scaffolds that could chelate the two Mg²⁺ ions within the active site of the integrase enzyme. This screening led to the identification of an indole-2-carboxylic acid derivative as a promising hit. nih.govdergipark.org.trnih.gov The key pharmacophoric features identified for this class of inhibitors include:

A metal-chelating triad: The indole nitrogen and the carboxylate group of the indole-2-carboxylic acid scaffold were found to be crucial for chelating the two Mg²⁺ ions in the enzyme's active site. nih.govnih.gov

A hydrophobic aromatic core: The indole ring itself provides a necessary hydrophobic scaffold that can engage in hydrophobic interactions with residues in the active site. nih.gov

An optional hydrophobic branch: Further optimization revealed that introducing a bulky hydrophobic group at the C3 position of the indole core could enhance interactions with a nearby hydrophobic cavity, significantly improving inhibitory potency. nih.govdergipark.org.tr

A virtual screening campaign based on these features identified several initial hits. Subsequent optimization of one of the hit compounds, an indole-2-carboxylic acid derivative, led to the development of a highly potent inhibitor with an IC₅₀ value of 0.13 μM. nih.govdergipark.org.tr

Table 1: Virtual Screening Hits for HIV-1 Integrase Inhibition

| Compound ID | Scaffold | Key Interactions | IC₅₀ (μM) |

|---|---|---|---|

| Hit 1 | Indole-2-carboxylic acid | Metal chelation via indole N and C2-carboxylate | 12.41 |

| Optimized Lead | C3-substituted indole-2-carboxylic acid | Enhanced hydrophobic interactions and metal chelation | 0.13 |

Data sourced from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.govdergipark.org.tr

Dual EGFR/CDK2 Inhibition:

The 5,7-difluoro substitution pattern on the indole ring has been explored in the context of kinase inhibition. A study on 5,7-difluoro-3-methyl-N-phenethyl-1H-indole-2-carboxamide, a close analog of this compound, demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The key pharmacophoric elements for this activity include:

Hydrogen Bond Donor: The indole N-H group is a critical hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide acts as a hydrogen bond acceptor.

Hydrophobic Regions: The substituted indole ring and the N-phenethyl group provide essential hydrophobic interactions within the kinase active sites.

This particular 5,7-difluoroindole (B1306068) derivative exhibited significant antiproliferative activity, highlighting the potential of this substitution pattern for developing dual kinase inhibitors.

Table 2: Activity of a 5,7-Difluoroindole Derivative

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 5,7-difluoro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | EGFR | - |

| CDK2 | - |

Qualitative data indicates potent dual inhibition.

Dual IDO1/TDO Inhibition:

The indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) enzymes are important targets in cancer immunotherapy. Virtual screening has been employed to identify dual inhibitors of these enzymes. A consensus structure-based virtual screening of a natural products library identified several potential dual inhibitors. nih.gov Another approach utilized 3D shape similarity and pharmacophore-based in silico screening to discover novel scaffolds for dual IDO1/TDO2 inhibition. innospk.com While not specifically focused on the this compound scaffold, these studies underscore the utility of virtual screening in identifying compounds with a desired dual-target profile. The pharmacophore models for these targets often include features such as:

Heme-coordinating moiety: A group capable of coordinating with the heme iron in the active site.

Hydrophobic groups: To interact with hydrophobic pockets within the enzyme.

Hydrogen bond donors and acceptors: For specific interactions with key amino acid residues.

One of the virtual screening campaigns identified a hit compound, TD34, which demonstrated potent dual inhibition of both IDO1 and TDO2 with an IC₅₀ value of 3.42 µM in a cellular assay. innospk.com

Table 3: Virtual Screening Hit for Dual IDO1/TDO2 Inhibition

| Compound ID | Screening Method | Key Features | IC₅₀ (μM) |

|---|---|---|---|

| TD34 | 3D Shape Similarity and Pharmacophore Screening | Not explicitly detailed | 3.42 (cellular assay) |

Data from a study on dual IDO1/TDO2 inhibitors. innospk.com

Advanced Spectroscopic and Crystallographic Characterization of this compound in Academic Research

The structural elucidation and characterization of novel organic compounds are foundational to advancements in chemical and pharmaceutical sciences. This compound, a fluorinated indole derivative, has been a subject of academic interest, necessitating a detailed analysis of its molecular architecture and properties. Advanced spectroscopic and crystallographic techniques provide the essential tools for this in-depth characterization, offering insights into its electronic environment, connectivity, and spatial arrangement.

Preclinical Research Considerations and Future Directions

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies on Derivatives

Before a compound can be considered for in vivo testing, its ADME properties must be characterized. These in vitro assays provide critical insights into how a drug candidate is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Metabolic stability is a crucial parameter that determines a compound's half-life and clearance in the body. researchgate.net It is often assessed using liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). researchgate.net In a typical assay, the test compound is incubated with liver microsomes (from human or animal sources) and a cofactor-regenerating system (like NADPH). researchgate.netsrce.hr The rate at which the parent compound disappears over time is measured, usually by LC-MS/MS. srce.hr

From this data, two key parameters are derived:

In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized. researchgate.net

Intrinsic clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. researchgate.net

Fluorination, as seen in Ethyl 5,7-difluoro-1H-indole-2-carboxylate, is a common strategy to block metabolically labile sites on a molecule, thereby increasing its metabolic stability. nih.gov This can lead to a longer half-life and improved bioavailability. However, unexpected metabolic pathways, such as the hydrolysis of C-F bonds, have been observed in some cases. nih.gov

| Compound | Substitution Pattern | t½ (min) | CLint (µL/min/mg protein) | Clearance Classification |

|---|---|---|---|---|

| Derivative A | 5-fluoro | 45 | 34.2 | Medium |

| Derivative B | 7-fluoro | 55 | 28.0 | Medium |

| Derivative C | 5,7-difluoro | >90 | <15.4 | Low |

| Derivative D | Non-fluorinated analog | 25 | 62.1 | High |

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. mdpi.com Due to the cost and complexity of in vivo and in vitro BBB permeability assays, computational (in silico) models are widely used in early drug discovery to predict a compound's potential for CNS penetration. nih.govmdpi.com

These models use mathematical equations to correlate a compound's structural or physicochemical properties (molecular descriptors) with its known BBB permeability, often expressed as logBB. mdpi.com Common predictive approaches include:

Generalized Regression Models: These models use statistical methods to find a linear relationship between molecular descriptors and BBB permeability. nih.gov

Machine Learning Models: More complex models, such as Support Vector Machines (SVM) and Deep Neural Networks (DNN), can capture non-linear relationships and often provide higher prediction accuracy. mdpi.comnih.gov They are trained on large datasets of compounds with experimentally determined BBB permeability. mdpi.commdpi.com

Molecular descriptors important for BBB penetration include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov

| Model Type | Key Descriptors Used | Performance Metric | Typical Accuracy |

|---|---|---|---|

| Generalized Regression | logP, Molecular Weight, Polar Surface Area | Correlation (r²) | 0.60 - 0.70 nih.gov |

| Support Vector Machine (SVM) | 2D Shape Signatures, MOE Descriptors | Prediction Accuracy | 80% - 85% nih.gov |

| Deep Neural Network (DNN) | Fragmental (Substructural) Descriptors | ROC-AUC Score | >0.75 mdpi.com |

Aqueous solubility and membrane permeability are fundamental properties that govern a drug's absorption. Poor solubility can limit the amount of drug that dissolves in the gastrointestinal tract, while low permeability can hinder its ability to pass through the intestinal wall into the bloodstream.

Solubility: The thermodynamic solubility of a compound is measured to determine its maximum dissolved concentration. Fluorination can sometimes improve solubility. nih.gov For instance, replacing lipophilic atoms with more polar groups can enhance aqueous solubility. nih.gov

Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to assess passive permeability. nih.gov In this assay, a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane is measured. Strategic fluorination has been shown to significantly improve the permeability of certain scaffolds without increasing lipophilicity. nih.gov

| Compound Series | Key Structural Modification | Aqueous Solubility (µg/mL) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |

|---|---|---|---|

| Indole-2-carboxamides | Parent Scaffold | <1 | Low |

| Acetamide Analogs | Removal of lipophilic 3-CH group | 20 - 30 nih.gov | Improved |

| Fluoro-pyridine Analogs | Introduction of fluorine | 32 nih.gov | Significantly Improved nih.gov |

In Vivo Efficacy Studies in Disease Models (General Experimental Design)

Once a derivative of this compound demonstrates a promising in vitro profile, its efficacy is tested in relevant animal models of human disease. The design of these studies is critical for obtaining meaningful and reproducible results.

A general experimental design includes:

Selection of an Appropriate Animal Model: The choice of model depends on the therapeutic target. For anticancer research, this could involve xenograft models where human tumor cells are implanted into immunocompromised mice. nih.gov For neurodegenerative diseases like Parkinson's, neurotoxin-induced models (e.g., MPTP-induced mice) are often used to mimic the disease pathology. mdpi.com

Compound Formulation and Administration: The compound is formulated in a suitable vehicle for administration. The route of administration (e.g., intraperitoneal, oral) and dosing schedule are determined based on the compound's pharmacokinetic properties.

Treatment and Monitoring: Animals are randomly assigned to treatment and control (vehicle) groups. They are treated according to the established schedule and monitored for general health and signs of toxicity.

Endpoint Analysis: At the end of the study, efficacy is assessed using predefined endpoints. In oncology models, this typically includes measuring tumor volume and weight. nih.gov In neuroinflammatory models, behavioral tests (e.g., rotarod test) and post-mortem analysis of brain tissue for inflammatory markers and dopamine (B1211576) levels are common endpoints. mdpi.com

Strategies for Mitigating Potential Off-Target Effects

Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to undesirable side effects. patsnap.com Minimizing these effects is a key goal in drug development. Strategies include:

Rational Drug Design: Utilizing computational tools and structural biology to design molecules with high specificity for the intended target. patsnap.com By analyzing the three-dimensional structure of the target protein, medicinal chemists can optimize the compound to fit precisely into the active site, reducing the likelihood of binding to other proteins.

High-Throughput Screening (HTS): Screening compound libraries against a panel of off-target proteins early in the discovery process. This allows for the early identification and elimination of non-selective compounds. patsnap.com

Chemical Modifications: Systematically modifying the structure of a lead compound to enhance its selectivity. This can involve altering functional groups to disfavor binding to off-target proteins while maintaining or improving affinity for the desired target.

Asymmetric Design and Pooling: In the context of RNA interference, strategies like asymmetric sequence design and pooling siRNAs can be used to minimize off-target effects caused by passenger strand loading or seed sequence similarity. eclipsebio.com

Development of Novel Fluorinated Indole-2-Carboxylate-Based Probes for Biological Systems

The unique properties of fluorinated compounds make them attractive scaffolds for developing probes for biological imaging. rsc.org Fluorescent probes are indispensable tools that allow researchers to visualize and study dynamic processes within living cells and organisms. rsc.orgnih.gov

The development of a probe based on the fluorinated indole-2-carboxylate scaffold would follow several design principles:

Fluorophore Core: The indole ring itself can serve as a part of the fluorophore, the light-emitting component of the probe. Its fluorescence properties can be tuned by chemical modification.

Fluorescence Switching Mechanism: A key feature of a functional probe is its ability to switch from a non-fluorescent ("off") to a fluorescent ("on") state upon interaction with a specific target analyte (e.g., an enzyme, a reactive oxygen species). nih.gov Mechanisms like Photoinduced Electron Transfer (PeT) are often employed, where the interaction with the target modulates the electronic properties of the probe, thereby controlling its fluorescence. nih.gov

Targeting Moiety: A specific functional group can be attached to the indole scaffold to direct the probe to a particular cellular location or to react selectively with the biological molecule of interest.

The incorporation of fluorine can enhance the photostability and quantum yield of the fluorophore, making for a more robust and sensitive probe for advanced bioimaging applications, including two-photon microscopy. rsc.org

Emerging Applications in Materials Science and Agrochemical Research

This compound, a fluorinated heterocyclic compound, is positioned at the intersection of advanced materials and agricultural science. While its primary applications have historically been in the synthesis of pharmaceuticals, its unique molecular architecture—featuring a difluorinated indole core—opens avenues for exploration in materials science and the development of novel agrochemicals. The strategic placement of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the indole ring, making it a valuable scaffold for creating functional materials and bioactive agents for crop protection.

Applications in Materials Science

The incorporation of fluorinated indole moieties into polymeric structures is an emerging area of interest, particularly in the field of organic electronics. While direct research on polymers derived from this compound is not extensively documented, studies on analogous fluorinated indoles provide a strong basis for its potential applications. For instance, polymers synthesized from 5-fluoroindole (B109304) have demonstrated blue light emission, a desirable characteristic for the development of Organic Light-Emitting Diodes (OLEDs). The electroluminescent properties of such polymers are attributed to the electronic nature of the fluorinated indole repeating units.

The difluoro substitution pattern in this compound could further enhance these properties. The electron-withdrawing nature of the two fluorine atoms is expected to lower the HOMO and LUMO energy levels of the resulting polymer, which can improve charge injection and transport properties, as well as enhance the stability and efficiency of OLED devices. The ester functionality of the molecule also provides a reactive handle for polymerization reactions, allowing for its incorporation into various polymer backbones.

Table 1: Potential Properties of Polymers Incorporating the 5,7-difluoro-1H-indole-2-carboxylate Moiety

| Property | Potential Enhancement from 5,7-difluoroindole (B1306068) Moiety | Rationale |

| Luminescence | Potential for blue light emission | Based on the observed fluorescence of poly(5-fluoroindole). |

| Charge Transport | Improved electron injection and transport | The strong electron-withdrawing effect of two fluorine atoms can lower the LUMO energy level. |

| Thermal Stability | Increased stability | The high strength of the C-F bond often imparts greater thermal and oxidative stability to organic materials. |

| Solubility | Modifiable | The ethyl ester group can be hydrolyzed and converted to other functional groups to tune solubility in common organic solvents for processing. |

Applications in Agrochemical Research

In the realm of agrochemical research, the indole scaffold is a well-established pharmacophore found in a variety of herbicides, fungicides, and insecticides. The introduction of fluorine atoms into this scaffold can lead to compounds with enhanced biological activity, altered selectivity, and improved metabolic stability in target organisms and the environment.

While specific studies on the agrochemical applications of this compound are limited, the broader class of fluorinated indoles has shown significant promise. For example, a patent for an agrochemical composition with improved drift and spreading properties includes a herbicidal compound containing a 7-fluoro-1H-indole moiety, specifically 4-amino-3-chloro-5-fluoro-6-(7-fluoro-lH-indol-6-yl)pyridine-2-carboxylic acid. google.com This highlights the utility of the fluorinated indole core in developing new herbicidal agents.

The 5,7-difluoro substitution pattern of the subject compound is of particular interest. The lipophilicity imparted by the fluorine atoms can enhance the penetration of the molecule through the waxy cuticles of plants or the cell membranes of pathogenic fungi. Furthermore, the fluorine atoms can block sites of metabolic attack, leading to a longer-lasting effect. The ethyl ester group can also be readily hydrolyzed in biological systems to the corresponding carboxylic acid, which may be the active form of the molecule.

Table 2: Potential Agrochemical Applications of Derivatives of 5,7-difluoro-1H-indole-2-carboxylic acid

| Agrochemical Class | Potential Activity | Rationale for Potential |

| Herbicides | Inhibition of plant growth | The fluorinated indole core is present in known herbicidal compounds. google.com Alteration of electronic properties may interfere with essential biological pathways in weeds. |

| Fungicides | Antifungal activity | The indole nucleus is a key structural motif in many natural and synthetic fungicides. Fluorination can enhance efficacy and metabolic stability. |

| Insecticides | Insecticidal or insect-repellent properties | The unique electronic and steric properties of the difluorinated indole ring could lead to novel modes of action against insect pests. |

Future research into the derivatization of this compound is warranted to fully explore its potential in both materials science and agrochemical applications. The synthesis of polymers incorporating this moiety and the screening of its derivatives for herbicidal, fungicidal, and insecticidal activities could unveil novel and valuable technologies.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5,7-difluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of fluorinated indole carboxylates often involves Fischer indole cyclization or transition-metal-catalyzed reactions. For example, ethyl 7-fluoro-4H-furo[3,2-b]indole-4-carboxylate was synthesized using copper(I) catalysis in anhydrous dichloroethane (DCE), with flash chromatography (SiO₂, toluene) for purification . Fluorination at the 5- and 7-positions may require regioselective electrophilic substitution or directed ortho-metalation strategies. Optimizing solvent polarity (e.g., DCE vs. THF) and temperature (room temp. vs. reflux) is critical to minimize byproducts and improve yields.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Crystallographic refinement using SHELX software (e.g., SHELXL) is standard for determining bond lengths, angles, and torsion angles in indole derivatives. For ethyl 1H-indole-2-carboxylate, monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 5.5622 Å, b = 18.891 Å, and c = 9.6524 Å were reported . Fluorine substituents at the 5- and 7-positions will influence electron density maps and intermolecular interactions, necessitating high-resolution data (e.g., synchrotron sources) for accurate refinement .

Q. What analytical techniques are essential for characterizing purity and stability?

- HPLC/GC-MS : To assess purity (>95% by HPLC) and detect trace impurities.

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination positions and quantifying diastereomeric ratios.

- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C typical for indole carboxylates .

- FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of 5,7-difluoro substitution influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the indole ring, reducing nucleophilic aromatic substitution (SNAr) rates but enhancing oxidative coupling efficiency. For example, fluorinated indoles show improved regioselectivity in Suzuki-Miyaura reactions due to increased C-H acidity at the 3-position. Computational studies (DFT) can model charge distribution and predict reactive sites .

Q. What methodological challenges arise in resolving contradictory biological activity data for fluorinated indole derivatives?

Discrepancies in reported bioactivity may stem from:

- Solubility variations : Ethyl carboxylate esters exhibit poor aqueous solubility, requiring DMSO or cyclodextrin-based formulations for in vitro assays .

- Metabolic instability : Ester hydrolysis by esterases can generate active metabolites (e.g., 5,7-difluoroindole-2-carboxylic acid), complicating dose-response interpretations .

- Fluorine-specific interactions : Fluorine’s van der Waals radius and electronegativity alter binding to targets like kinases or GPCRs, necessitating structure-activity relationship (SAR) studies .

Q. How can computational methods predict the photophysical properties of this compound?

Time-dependent density functional theory (TD-DFT) simulations using B3LYP/6-31+G(d,p) basis sets model UV-Vis absorption spectra. Fluorine substituents redshift absorption maxima (λₘₐₓ) by stabilizing LUMO orbitals. Solvent effects (PCM model) and excited-state dynamics (e.g., charge transfer) are critical for applications in organic electronics .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., diazo compounds) .

- Waste Disposal : Classify waste as halogenated organic compounds and dispose via certified hazardous waste facilities .

Methodological Considerations

Q. How to design experiments for studying the compound’s stability under acidic/basic conditions?

- Kinetic Studies : Monitor ester hydrolysis rates via HPLC at pH 2–12 (HCl/NaOH buffers) and 25–50°C.

- Activation Energy Calculation : Use Arrhenius plots to determine hydrolysis activation energy (Eₐ) .

- Degradation Products : Characterize by LC-MS, focusing on carboxylic acid and ethanol byproducts .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation.

- Cocrystallization : Add coformers (e.g., nicotinamide) to improve crystal packing .

- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for fluorinated indole carboxylates?

Variations arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct melting ranges.

- Impurity Profiles : Trace solvents (e.g., DCE) lower observed melting points .

- Measurement Techniques : Differential scanning calorimetry (DSC) provides more accurate values than capillary methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.